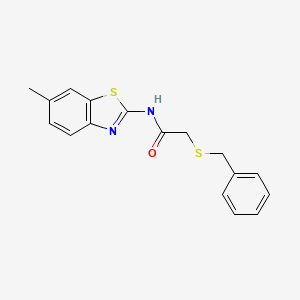

2-(benzylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Description

2-(Benzylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-derived acetamide with a benzylsulfanyl substituent on the acetamide moiety and a methyl group at the 6-position of the benzothiazole ring. Its molecular formula is C₁₇H₁₆N₂O S₂ (calculated based on structural analogs in ). Benzothiazole derivatives are known for diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.

Properties

IUPAC Name |

2-benzylsulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-12-7-8-14-15(9-12)22-17(18-14)19-16(20)11-21-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXFSGHNNVZCRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with benzyl mercaptan in the presence of an acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

2-(benzylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as thiols or amines.

Scientific Research Applications

2-(benzylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication or inducing apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Benzothiazole Ring

6-Methyl vs. 6-Trifluoromethyl

- N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA)

- The trifluoromethyl group at the 6-position is strongly electron-withdrawing, enhancing binding affinity to CK-1δ (pIC₅₀ = 7.8 vs. lower activity in methyl-substituted analogs).

- The trimethoxyphenyl group on the acetamide moiety engages in π-π stacking and hydrogen bonding, contributing to a GlideXP score of -3.78 kcal/mol.

- Comparison : The 6-methyl group in the target compound offers less electronic modulation but may improve metabolic stability compared to the labile trifluoromethyl group.

6-Methyl vs. Unsubstituted Benzothiazole

- Lower logP (4.39 vs. similar values) suggests comparable lipophilicity, but the 6-methyl group may enhance hydrophobic interactions in specific targets.

Variations in the Acetamide Substituent

Benzylsulfanyl vs. Piperazine

- N-(6-Methyl-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide The piperazine group introduces basic nitrogen atoms, improving water solubility and enabling ionic interactions with targets (e.g., kinases).

Benzylsulfanyl vs. Triazinoquinazolinyl

- N-(6-Methyl-1,3-benzothiazol-2-yl)-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (Compound 5.1) The triazinoquinazolinyl substituent adds hydrogen-bonding capacity (IR peaks at 1697 cm⁻¹ for carbonyl groups). Demonstrated 80.3% yield in synthesis, with antimicrobial activity against S. aureus and C. albicans. Comparison: The benzylsulfanyl group simplifies synthesis (fewer steps) but may lack the broad-spectrum activity of bulkier heterocyclic substituents.

Anticancer Potential

- Comparison: The target compound’s benzylsulfanyl group offers moderate steric bulk, likely favoring kinase inhibition over DNA-targeted mechanisms.

Kinase Inhibition

- Docking studies of benzothiazole acetamides into PI3K (PDB: 3QJZ) show that substituents like methylsulfanyl or methoxy groups improve binding via hydrophobic and van der Waals interactions.

- The target compound’s benzylsulfanyl group may occupy similar pockets but with reduced polarity compared to methoxy-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.